![molecular formula C15H16N4O3 B6241729 2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione CAS No. 2305203-90-9](/img/no-structure.png)

2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

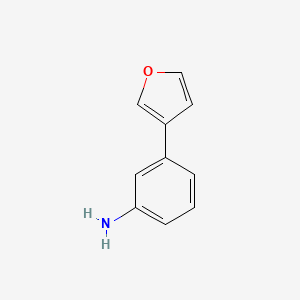

Pyrimidine derivatives, such as the one you mentioned, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with two nitrogen atoms. The specific substitutions on the ring, such as the 3-ethoxyphenyl group and the pyrido[2,3-d]pyrimidine-4,7-dione group in your compound, can greatly influence the compound’s properties and biological activity .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific substitutions on the ring. For instance, the reaction could involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by the specific substitutions on the ring. For instance, the presence of an ethoxyphenyl group and a pyrido[2,3-d]pyrimidine-4,7-dione group in your compound could potentially influence its solubility, stability, and reactivity .Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for pyrimidine derivatives could involve the synthesis of new derivatives with different substitutions on the ring, in order to explore their potential as therapeutic agents for various diseases. Additionally, more research could be done to better understand the mechanisms of action of these compounds and to optimize their physical and chemical properties for therapeutic use .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves the condensation of 3-ethoxyaniline with ethyl acetoacetate to form 5-(3-ethoxyphenyl)-2,4-pentanedione. This intermediate is then reacted with guanidine carbonate to form the target compound.", "Starting Materials": [ "3-ethoxyaniline", "ethyl acetoacetate", "guanidine carbonate" ], "Reaction": [ "Step 1: Condensation of 3-ethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 5-(3-ethoxyphenyl)-2,4-pentanedione.", "Step 2: Reaction of 5-(3-ethoxyphenyl)-2,4-pentanedione with guanidine carbonate in the presence of a solvent such as ethanol or methanol to form 2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione." ] } | |

Numéro CAS |

2305203-90-9 |

Nom du produit |

2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione |

Formule moléculaire |

C15H16N4O3 |

Poids moléculaire |

300.3 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.